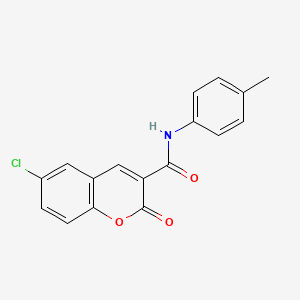

6-chloro-N-(4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide

Description

6-Chloro-N-(4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide is a coumarin-derived carboxamide featuring a chloro substituent at position 6 of the chromene ring and a 4-methylphenyl group attached to the carboxamide moiety. Coumarin derivatives are widely studied for their diverse biological activities, including anticancer, anti-inflammatory, and enzyme-inhibitory properties, as well as their utility in materials science due to nonlinear optical (NLO) characteristics . The structural uniqueness of this compound lies in its electron-withdrawing chloro group and the hydrophobic 4-methylphenyl substituent, which may influence solubility, reactivity, and intermolecular interactions.

Properties

IUPAC Name |

6-chloro-N-(4-methylphenyl)-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO3/c1-10-2-5-13(6-3-10)19-16(20)14-9-11-8-12(18)4-7-15(11)22-17(14)21/h2-9H,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWWQHPFRIILYJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide typically involves the reaction of 6-chloro-2H-chromen-2-one with 4-methylphenylamine in the presence of a coupling agent. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products Formed

Oxidation: Formation of chromene-2,3-dione derivatives.

Reduction: Formation of 2-hydroxychromene derivatives.

Substitution: Formation of various substituted chromene derivatives depending on the nucleophile used.

Scientific Research Applications

6-chloro-N-(4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an anti-inflammatory and antioxidant agent.

Medicine: Explored for its anticancer properties and potential use in drug development.

Industry: Utilized in the development of new materials with specific properties, such as UV absorbers and fluorescent dyes.

Mechanism of Action

The mechanism of action of 6-chloro-N-(4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to the modulation of biological processes. For example, its anticancer activity may be attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

6-Chloro-N-(4-hydroxyphenyl)-2-oxo-2H-chromene-3-carboxamide (BT317)

- Key Difference : Replacement of the 4-methyl group with a hydroxyl (-OH) group.

- Biological Activity: BT317 was synthesized as a mitochondrial Lon protease inhibitor, suggesting that polar substituents may enhance binding to proteolytic enzymes .

- Synthesis : Purified via silica gel chromatography with 78% yield, confirmed by NMR .

2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (Compound 12)

- Key Difference : Introduction of a sulfamoyl (-SO₂NH₂) group.

- Impact :

- Electronic Effects : The sulfamoyl group is strongly electron-withdrawing, which may alter the electron density of the chromene ring and influence reactivity or NLO properties.

- Synthetic Route : Synthesized via reflux in acetic acid with sodium acetate, differing from the silica gel chromatography used for the target compound .

N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide

- Key Difference : Methoxy (-OCH₃) substituent and phenethyl linkage.

- Flexibility: The phenethyl spacer increases molecular flexibility, which might affect binding kinetics .

Modifications on the Chromene Core

6-Methyl-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide (Compound I)

- Key Difference : Chloro substituent replaced with methyl (-CH₃) at position 4.

- Impact :

- NLO Properties : Methyl groups reduce electron-withdrawing effects, leading to lower hyperpolarizability compared to chloro-substituted derivatives. This was demonstrated via computational studies of NLO activity .

- Thermal Stability : Reduced electronegativity may alter crystal packing and melting points .

6-Chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-7-methyl-4-oxochromene-2-carboxamide

- Key Difference : Incorporation of a benzothiazole ring and additional methyl group at position 5.

- Impact :

HDAC1 Inhibition

- N-(4-((2-Aminophenyl)carbamoyl)benzyl)-2-oxo-2H-chromene-3-carboxamide Derivatives: These compounds exhibit potent HDAC1 inhibitory activity (IC₅₀: 0.47–0.87 μM), comparable to the reference drug entinostat . Structural Insight: The 4-methylphenyl group in the target compound may reduce HDAC1 affinity compared to benzyl-linked derivatives with amine functionalities .

Cytotoxicity

- N-(4-Substituted Benzyl)-7-Substituted Coumarin Carboxamides: Derivatives with dichlorobenzyloxy groups showed IC₅₀ values of 0.53–57.59 μM against cancer cells (e.g., HCT116, MCF7) while sparing normal cells (HUVEC, IC₅₀ > 100 μM) . Chloro vs. Methoxy: Chloro-substituted derivatives generally exhibit higher cytotoxicity than methoxy analogues, likely due to enhanced electrophilicity .

Biological Activity

6-chloro-N-(4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the chromene derivative class. Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article focuses on the biological activity of this specific compound, reviewing its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a chromene core with a chloro group and a carboxamide functional group attached to a para-methylphenyl moiety. This structure contributes to its unique chemical properties and biological activities.

The biological activity of 6-chloro-N-(4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory responses and cancer progression. For instance, it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.

- Receptor Interaction : It can bind to receptors on cell surfaces, influencing cellular responses such as apoptosis and proliferation.

- Antioxidant Activity : The compound exhibits free radical scavenging capabilities, which contribute to its protective effects against oxidative stress-related diseases .

Biological Activities

The following table summarizes the key biological activities associated with 6-chloro-N-(4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide:

Case Studies and Research Findings

- Anti-inflammatory Effects : A study evaluated the compound's ability to inhibit COX-2 activity in vitro. Results demonstrated significant inhibition compared to controls, suggesting its potential as an anti-inflammatory agent.

- Anticancer Activity : In vitro studies showed that 6-chloro-N-(4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide induces apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways. The IC50 value was determined to be approximately 15 μM, indicating potent anticancer properties .

- Antimicrobial Properties : The compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be around 0.5 μg/mL, demonstrating significant antimicrobial activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.